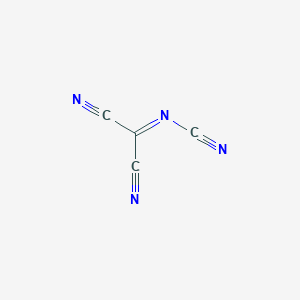
Dicyanomethylenecyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyanomethylenecyanamide is a chemical compound with the molecular formula C₄N₄. It contains two cyanide groups bound to a central nitrogen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyanomethylenecyanamide can be synthesized through the decomposition of 2-cyanoguanidine. This process involves specific reaction conditions that ensure the stability and purity of the final product . Another method involves the iron-mediated desulphurization approach, where substituted cyanamides are synthesized from isothiocyanates under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of advanced techniques such as electrosynthesis has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dicyanomethylenecyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other nitrogen-containing compounds.
Substitution: The cyanide groups in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Lewis acids, nucleophiles, and electrophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various substituted cyanamides, which have applications in different fields of chemistry and industry .
Scientific Research Applications
Dicyanomethylenecyanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dicyanomethylenecyanamide involves its unique nitrogen-carbon-nitrogen connectivity. This structure allows the compound to participate in various chemical reactions, acting as both a nucleophile and an electrophile. The molecular targets and pathways involved in its action are primarily related to its reactivity with other chemical species .
Comparison with Similar Compounds
Similar Compounds
Dicyanamide: Dicyanamide is another related compound with two cyanide groups bound to a central nitrogen atom.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
117533-11-6 |
|---|---|
Molecular Formula |
C4N4 |
Molecular Weight |
104.07 g/mol |
IUPAC Name |
dicyanomethylidenecyanamide |
InChI |
InChI=1S/C4N4/c5-1-4(2-6)8-3-7 |
InChI Key |
RJSPLEWZCPCSIO-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=NC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
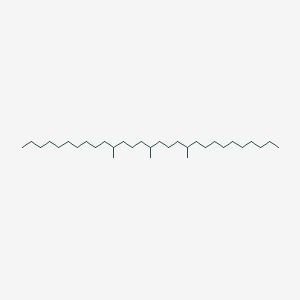
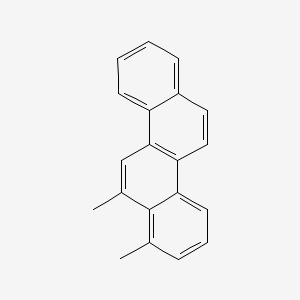
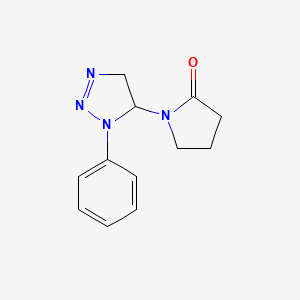
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
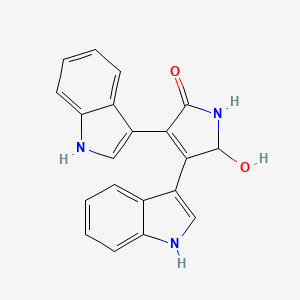
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)

![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
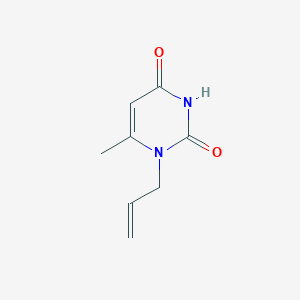

![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
